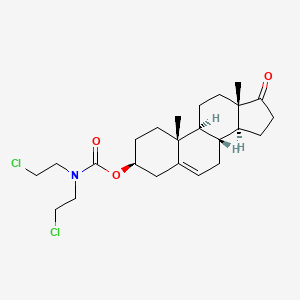
Oacec
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oacec, also known as this compound, is a useful research compound. Its molecular formula is C24H35Cl2NO3 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Industrial Applications
Surfactants and Emulsifiers
Octadecylamine is widely used as a cationic surfactant and emulsifier. Its role in the formulation of various industrial products includes:
- Asphalt emulsifiers : Enhancing adhesion properties in asphalt formulations, which improves the overall performance of asphalt materials.
- Lubricants and dispersants : Used in formulations for lubricating oils and dispersing agents in paints and coatings .
- Textile softeners : Employed in fabric finishing processes to impart softness and reduce static cling.
Corrosion Inhibition
In the petroleum and chemical industries, octadecylamine serves as a corrosion inhibitor. It forms a protective layer on metal surfaces, preventing corrosive reactions that can occur due to moisture or other environmental factors. This application is crucial in maintaining the integrity of pipelines and storage tanks .
Antistatic Agents
In the production of plastics and rubber materials, octadecylamine acts as an antistatic agent, minimizing the buildup of static electricity that can lead to product defects or safety hazards during manufacturing and handling .
Biological Applications
Pharmaceuticals
Octadecylamine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives may be involved in drug formulations or as active ingredients in therapeutic applications. For example, it can be part of formulations aimed at enhancing drug solubility or stability .
Antimicrobial Properties
Recent studies have indicated potential antimicrobial activities associated with octadecylamine derivatives. These compounds are being explored for their effectiveness against various microbial strains, which could lead to new applications in healthcare settings .
Research Applications
Chemical Synthesis
In laboratory settings, octadecylamine is frequently used as a reagent for chemical reactions. It serves as a building block for synthesizing more complex organic molecules, including specialty chemicals and other amine derivatives .
Material Science
Research into octadecylamine's properties has led to its application in material science, particularly in developing new polymers and composite materials that exhibit enhanced mechanical properties or thermal stability .
Case Studies
Propiedades
Número CAS |
2998-59-6 |
|---|---|
Fórmula molecular |
C24H35Cl2NO3 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C24H35Cl2NO3/c1-23-9-7-17(30-22(29)27(13-11-25)14-12-26)15-16(23)3-4-18-19-5-6-21(28)24(19,2)10-8-20(18)23/h3,17-20H,4-15H2,1-2H3/t17-,18-,19-,20-,23-,24-/m0/s1 |
Clave InChI |
BSRCNLJKQGEGIF-IGJOJHROSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)N(CCCl)CCCl)C |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCl)CCCl)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)N(CCCl)CCCl)C |
Sinónimos |
17-oxo-5-androsten-3beta-yl-N,N-bis(2'-chloroethyl)carbamate OACEC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















